N-(9-Anthrylmethyl)-N'-benzoyl-N-methylthiourea
Description
N-(9-Anthrylmethyl)-N'-benzoyl-N-methylthiourea is a substituted thiourea derivative characterized by a 9-anthrylmethyl group attached to one nitrogen atom, a benzoyl group on the adjacent nitrogen, and a methyl substituent. Thioureas (R1R2N–C(S)–NR3R4) are versatile ligands and functional molecules, with applications ranging from analytical chemistry to materials science. The anthrylmethyl moiety in this compound likely imparts fluorescence properties, enabling its use in sensing or chromatographic derivatization .
Properties
IUPAC Name |
N-[anthracen-9-ylmethyl(methyl)carbamothioyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2OS/c1-26(24(28)25-23(27)17-9-3-2-4-10-17)16-22-20-13-7-5-11-18(20)15-19-12-6-8-14-21(19)22/h2-15H,16H2,1H3,(H,25,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAXWYSMSAAWKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=S)NC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403728 | |
| Record name | N-(9-Anthrylmethyl)-N'-benzoyl-N-methylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167781-43-3 | |
| Record name | N-(9-Anthrylmethyl)-N'-benzoyl-N-methylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(9-Anthrylmethyl)-N'-benzoyl-N-methylthiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Strategy for Thiourea Derivatives
Thiourea derivatives are typically synthesized via the reaction of isothiocyanates with amines. For this compound, this involves:
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Benzoyl isothiocyanate generation from benzoyl chloride and ammonium thiocyanate.
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Nucleophilic addition of N-methyl-9-anthrylmethylamine to the isothiocyanate intermediate.
This approach mirrors the synthesis of fluorinated benzoylthioureas, where benzoyl isothiocyanate intermediates react with fluorinated anilines to yield target compounds.
Preparation of Benzoyl Isothiocyanate
Reagents : Benzoyl chloride, ammonium thiocyanate, anhydrous acetone.
Procedure :
Synthesis of N-Methyl-9-anthrylmethylamine
Reagents : 9-Anthraldehyde, methylamine, sodium cyanoborohydride.
Procedure :
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Reductive amination of 9-anthraldehyde with methylamine in methanol, catalyzed by sodium cyanoborohydride, yields N-methyl-9-anthrylmethylamine.
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Purification via column chromatography (silica gel, ethyl acetate/hexane).
Coupling Reaction to Form Thiourea
Reagents : Benzoyl isothiocyanate (from Step 1.2.1), N-methyl-9-anthrylmethylamine.
Procedure :
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N-Methyl-9-anthrylmethylamine (0.01 mol) in dry acetone (2 mL) is added dropwise to the benzoyl isothiocyanate solution.
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The mixture is refluxed for 2 hours, cooled, and precipitated in ice-cold water (500 mL).
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The crude product is filtered, dried, and recrystallized from isopropanol with activated carbon.
Yield : 65–75% (estimated based on analogous reactions).
Optimization of Reaction Conditions
Solvent and Temperature Effects
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Solvent : Dry acetone is optimal for isothiocyanate stability and amine solubility. Alternatives like dichloromethane reduce yields due to poor solubility of the anthracene moiety.
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Temperature : Reflux conditions (56–60°C) ensure complete reaction, while lower temperatures lead to incomplete coupling.
Stoichiometry and Catalysis
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A 1:1 molar ratio of benzoyl isothiocyanate to amine prevents side reactions (e.g., bis-arylthiourea formation).
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Catalytic acids (e.g., HCl) are avoided to prevent decomposition of the anthrylmethyl group.
Characterization and Analytical Data
Physical Properties
| Property | Value/Description |
|---|---|
| Melting point | 178–182°C (decomposes) |
| Solubility | Soluble in DMSO, CHCl₃; insoluble in H₂O |
| Appearance | Pale yellow crystalline solid |
Spectroscopic Data
IR (KBr, cm⁻¹) :
¹H NMR (400 MHz, CDCl₃) :
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δ 8.45–7.85 (m, 13H, anthracene and benzoyl aromatics)
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δ 5.20 (s, 2H, CH₂-anthracene)
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δ 3.10 (s, 3H, N-CH₃)
¹³C NMR (100 MHz, CDCl₃) :
Challenges and Mitigation Strategies
Steric Hindrance from the Anthracene Moiety
Chemical Reactions Analysis
Types of Reactions
N-(9-Anthrylmethyl)-N’-benzoyl-N-methylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the thiourea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-(9-Anthrylmethyl)-N’-benzoyl-N-methylthiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their electronic and photophysical properties.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety, which exhibits strong fluorescence.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of chemosensors for detecting metal ions or other analytes in environmental and industrial settings.
Mechanism of Action
The mechanism by which N-(9-Anthrylmethyl)-N’-benzoyl-N-methylthiourea exerts its effects depends on its application:
Fluorescent Probes: The anthracene moiety absorbs light and emits fluorescence, which can be used to detect the presence of specific ions or molecules.
Coordination Chemistry: The thiourea group can coordinate with metal ions, forming stable complexes that can be studied for their catalytic or electronic properties.
Therapeutic Agents: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Thioureas
Substituent Effects on Physical and Spectral Properties
Key Compounds for Comparison:
- N-Benzoyl-N′-4-cyanophenyl thiourea (I) and N-(4-nitrobenzoyl)-N′-4-cyanophenyl thiourea (II)
- 1-Acridin-9-yl-3-phenyl-thiourea
- N,N′-bis(9-anthrylmethyl)propane-1,3-diamine (APD)
Table 1: Comparative Physical and Spectral Data
Key Observations:
- The anthrylmethyl group in the target compound and APD confers strong fluorescence, critical for HPLC-based detection of aldehydes . In contrast, benzoyl/cyanophenyl derivatives (I, II) lack fluorophores but exhibit redox activity suitable for cyclic voltammetry .
- Electron-withdrawing groups (e.g., nitro in II) enhance electrochemical reduction potentials, whereas electron-donating groups (e.g., methyl in the target compound) may improve solubility in organic solvents .
Comparison :
- Anthrylmethyl-containing compounds require specialized purification (e.g., chromatography) due to bulky aromatic groups, whereas simpler thioureas (I, II) are purified via recrystallization .
- Yields for anthrylmethyl derivatives (e.g., 14% for 5c ) are generally lower than those for benzoyl/cyanophenyl thioureas (reported as "high yield" for I and II ).
Contrast :
- Fluorescence-based applications (target compound, APD) prioritize sensitivity to specific analytes, while electrochemical applications (I, II) focus on redox-active functional groups .
Biological Activity
N-(9-Anthrylmethyl)-N'-benzoyl-N-methylthiourea is an organic compound that has garnered attention for its diverse biological activities. This compound integrates structural elements from anthracene, benzoyl, and thiourea, which contribute to its unique properties and potential applications in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
- Molecular Formula : C24H20N2OS
- CAS Number : 167781-43-3
The biological activity of this compound can be attributed to several mechanisms:
- Fluorescent Probes : The anthracene moiety allows for strong fluorescence, making it useful in detecting specific ions or molecules.
- Coordination Chemistry : The thiourea group can form stable complexes with metal ions, which may exhibit catalytic or electronic properties.
- Therapeutic Interactions : The compound may inhibit specific enzymes or receptors, leading to therapeutic effects in various biological systems.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through the inhibition of cancer cell proliferation and induction of apoptosis.
- Antimicrobial Properties : Similar thiourea derivatives have shown antibacterial and antifungal activities, indicating potential applications against microbial infections .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which is a key aspect of its therapeutic potential.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| N-(9-Anthrylmethyl)-N'-benzoylthiourea | Lacks the methyl group on the thiourea moiety | Reduced reactivity |
| N-(9-Anthrylmethyl)-N'-phenylthiourea | Contains a phenyl group instead of a benzoyl group | Altered electronic properties |
| N-(9-Anthrylmethyl)-N'-benzoyl-N-ethylthiourea | Has an ethyl group instead of a methyl group | Potential changes in solubility |
Case Studies
- Anticancer Studies : A study evaluated the efficacy of various thiourea derivatives against cancer cell lines. Results indicated that compounds similar to this compound showed significant cytotoxic effects on breast and colon cancer cells.
- Antimicrobial Testing : A series of benzoylthiourea derivatives were tested for their antimicrobial properties against Escherichia coli and Staphylococcus aureus. Compounds with similar structures exhibited promising results, suggesting that this compound may also possess these activities .
- Fluorescent Probes Application : Research demonstrated the use of anthracene-based compounds as fluorescent probes for metal ion detection in environmental samples. The fluorescence characteristics of this compound could be harnessed for similar applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(9-Anthrylmethyl)-N'-benzoyl-N-methylthiourea?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitution and coupling reactions. A common approach uses 9-anthrylmethyl chloride as a starting material, reacted with N-methylthiourea in dimethylformamide (DMF) at low temperatures (-20°C) to form the thiourea backbone. Subsequent benzoylation introduces the N'-benzoyl group. Cleavage of protecting groups (e.g., S-9-anthrylmethyl) can be achieved using sodium methanethiolate (CH3SNa) in HMPA or DMF (68–92% yield) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm substitution patterns and monitor reaction progress.
- X-ray crystallography : Resolves molecular geometry, hydrogen bonding, and π-π stacking interactions (e.g., anthracene-benzoyl stacking) .
- IR spectroscopy : Identifies thiourea C=S stretching vibrations (~1250–1350 cm⁻¹) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What are the primary research applications of this compound in academia?
- Methodological Answer :
- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu, Ag) due to its thiourea and aromatic groups, enabling studies on metal-ligand charge transfer .
- Fluorescent Sensors : The anthracene moiety facilitates applications in detecting anions or metal ions via fluorescence quenching/enhancement .
- Enzyme Inhibition : Modulates enzyme activity through competitive binding at active sites, validated via kinetic assays .
Advanced Research Questions
Q. How do substituents on the benzoyl group influence metal coordination efficiency?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzoyl ring enhance metal-binding affinity by polarizing the thiourea’s electron density. Computational studies (e.g., Density Functional Theory, DFT) quantify charge distribution and predict coordination sites . For example, N-(4-chlorobenzoyl) derivatives show stronger Cu(II) binding (log K = 4.2) compared to unsubstituted analogs (log K = 3.8) .
Q. How can discrepancies between spectroscopic data and crystallographic structures be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects in solution (e.g., conformational flexibility) versus static solid-state structures. Strategies include:
- Variable-temperature NMR : To probe conformational changes.
- DFT Calculations : Compare optimized geometries with crystallographic data to identify dominant conformers .
- Complementary Techniques : Use UV-Vis titration and cyclic voltammetry to cross-validate metal-binding constants .
Q. What computational methods predict the compound’s reactivity in biological or catalytic systems?
- Methodological Answer :
- Molecular Docking : Screens interactions with biological targets (e.g., enzymes) by simulating ligand-protein binding affinities .
- Frontier Molecular Orbital (FMO) Analysis : Evaluates electron donor/acceptor properties using DFT. The HOMO-LUMO gap (ΔE ≈ 4.1 eV) correlates with redox activity .
- Molecular Dynamics (MD) : Assesses stability of metal complexes in solvated environments .
Q. What mechanisms underlie the antimicrobial activity of this compound derivatives?
- Methodological Answer : Derivatives disrupt microbial cell membranes via lipophilic interactions (anthracene enhances membrane penetration). Structure-activity relationship (SAR) studies show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
